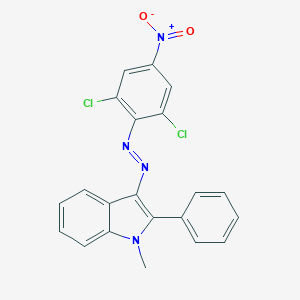

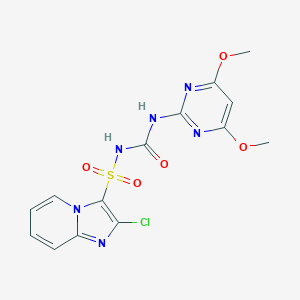

![molecular formula C18H21NO3S B037672 (S)-1-Bencil-3-[(P-tolilsulfonil)oxi]pirrolidina CAS No. 116183-79-0](/img/structure/B37672.png)

(S)-1-Bencil-3-[(P-tolilsulfonil)oxi]pirrolidina

Descripción general

Descripción

(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine is a useful research compound. Its molecular formula is C18H21NO3S and its molecular weight is 331.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

Los derivados de pirrolidina son ampliamente utilizados por los químicos medicinales para desarrollar compuestos para el tratamiento de enfermedades humanas . El anillo de pirrolidina contribuye a la estereoquímica de la molécula y permite una exploración eficiente del espacio farmacoforo .

Terapia antiviral

Se han sintetizado y probado análogos de nucleósidos funcionalizados con pirrolidina por su actividad antiviral . Estos análogos pueden inhibir las transcriptasas inversas virales, que son cruciales para la replicación de los virus .

Terapia anticancerígena

Los análogos de nucleósidos funcionalizados con pirrolidina también se han evaluado por su actividad anticancerígena . Estos análogos pueden inhibir las enzimas celulares involucradas en la biosíntesis de nucleótidos e interferir con la replicación del ADN, bloqueando así el crecimiento de las células cancerosas .

Desarrollo de moléculas bioactivas

El anillo de pirrolidina y sus derivados, incluidas las pirrolizinas, la pirrolidina-2-ona, las pirrolidina-2,5-dionas y el prolinol, se han utilizado para desarrollar moléculas bioactivas con selectividad de objetivo .

Estudios de estereogenicidad

El anillo de pirrolidina es estereogénico, lo que significa que puede existir en diferentes orientaciones espaciales. Esta propiedad se utiliza para estudiar cómo los diferentes estereoisómeros y la orientación espacial de los sustituyentes pueden conducir a diferentes perfiles biológicos de los candidatos a fármacos .

Modificación de parámetros fisicoquímicos

La introducción de fragmentos heteroatómicos en los derivados de pirrolidina es una elección estratégica en el diseño de fármacos. Estos fragmentos pueden modificar los parámetros fisicoquímicos y ayudar a obtener los mejores resultados ADME/Tox para los candidatos a fármacos .

Safety and Hazards

“(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine” is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

[(3S)-1-benzylpyrrolidin-3-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-15-7-9-18(10-8-15)23(20,21)22-17-11-12-19(14-17)13-16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFINYKUAYHRBO-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CCN(C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439067 | |

| Record name | (3S)-1-Benzylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116183-79-0 | |

| Record name | (3S)-1-Benzylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

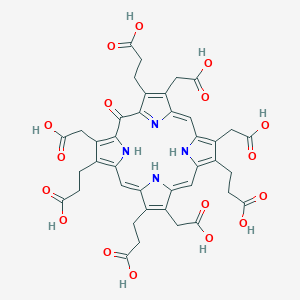

![3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B37589.png)

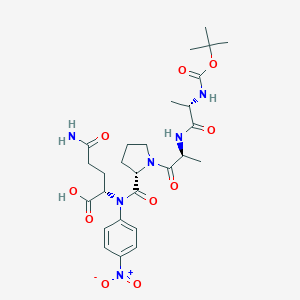

![(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B37598.png)

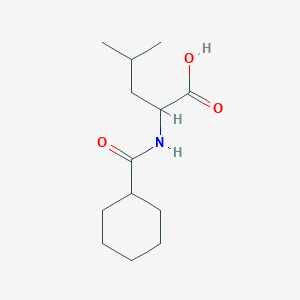

![3-(Benzo[d]thiazol-2-yl)pent-4-en-2-ol](/img/structure/B37601.png)

![N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B37616.png)